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Compound of Interest

Compound Name:
3-[(Dimethylamino)methyl]-5-

methylaniline

CAS No.: 884341-48-4

Cat. No.: B1375473

Get Quote

Executive Summary
Target Molecule: 3-[(Dimethylamino)methyl]-5-methylaniline CAS Registry Number:

1019132-94-3 Molecular Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol

This technical guide details the synthesis and characterization of 3-
[(Dimethylamino)methyl]-5-methylaniline, a critical pharmacophore used in the development

of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib (Tagrisso). The

molecule serves as the solvent-exposed "tail" in kinase inhibitors, providing essential solubility

and binding interactions within the ATP-binding pocket.

The protocol outlined below utilizes a robust, scalable 3-step synthetic route starting from

commercially available 3,5-dimethylnitrobenzene. This route is preferred in industrial process

chemistry for its cost-efficiency compared to reductive amination routes starting from expensive

aldehydes.
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To design a high-yield synthesis, we disconnect the target molecule at the functional groups

most susceptible to late-stage introduction.

Strategic Disconnections:
Amine (Aniline) Formation: The aromatic amine is best generated via reduction of a nitro

precursor to avoid oxidation issues during earlier steps.

Benzylic Amine Formation: The dimethylamino group is introduced via nucleophilic

substitution on a benzylic halide.

Benzylic Halide: Generated via radical halogenation of the methyl group.

Target: 3-[(Dimethylamino)methyl]-5-methylaniline

Precursor 1: N,N,3-trimethyl-5-nitrobenzylamine

Nitro Reduction (FGI)

Precursor 2: 1-(Bromomethyl)-3-methyl-5-nitrobenzene

C-N Bond Formation (SN2)

Starting Material: 3,5-Dimethylnitrobenzene

Radical Bromination

Click to download full resolution via product page

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target amine back

to the xylene derivative.
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Stage 1: Radical Bromination (Wohl-Ziegler Reaction)
Objective: Selective mono-bromination of 3,5-dimethylnitrobenzene. Critical Quality Attribute

(CQA): Controlling the ratio of mono-bromo vs. di-bromo products.

Reagents: 3,5-Dimethylnitrobenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN

(0.05 eq).

Solvent: Acetonitrile (ACN) or CCl₄ (historical, now avoided due to toxicity). ACN is preferred

for green chemistry compliance.

Protocol:

Charge a reaction vessel with 3,5-dimethylnitrobenzene (15.1 g, 100 mmol) and anhydrous

Acetonitrile (150 mL).

Add N-Bromosuccinimide (18.7 g, 105 mmol) and Azobisisobutyronitrile (AIBN, 0.82 g, 5

mmol).

Degas: Sparge the solution with Nitrogen for 15 minutes to remove oxygen (radical

scavenger).

Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or

HPLC.[1]

Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct.

Concentrate the filtrate under reduced pressure.

Purification: Recrystallize from heptane/ethanol or perform flash chromatography if high

purity is required immediately.

Target Intermediate: 1-(bromomethyl)-3-methyl-5-nitrobenzene.

Stage 2: Nucleophilic Substitution (Amination)
Objective: Displacement of the bromide with dimethylamine.
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Reagents: Stage 1 Bromide (1.0 eq), Dimethylamine (2.0 M in THF or 40% aq. solution, 3.0

eq), K₂CO₃ (2.0 eq).

Solvent: THF or DMF.

Protocol:

Dissolve the benzyl bromide intermediate (23.0 g, 100 mmol) in THF (200 mL).

Cool to 0°C. Add K₂CO₃ (27.6 g, 200 mmol).

Dropwise add Dimethylamine solution (150 mL of 2.0 M in THF, 300 mmol). Caution:

Exothermic.

Allow to warm to room temperature and stir for 12 hours.

Workup: Filter inorganic salts. Concentrate the filtrate.

Partition the residue between Ethyl Acetate (200 mL) and Water (200 mL).

Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

Target Intermediate: N,N,3-trimethyl-5-nitrobenzylamine.

Stage 3: Nitro Reduction (Chemoselective)
Objective: Reduction of the nitro group to the aniline without cleaving the benzylic amine.

Method: Iron/Ammonium Chloride (Bechamp Reduction) or Catalytic Hydrogenation.

Selected Method: Pd/C Hydrogenation (Cleanest profile).

Protocol:

Dissolve the nitro-amine intermediate (19.4 g, 100 mmol) in Methanol (200 mL).

Add 10% Pd/C catalyst (1.0 g, ~5 wt% loading).

Hydrogenation: Place under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker).
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Stir at room temperature for 4–8 hours. Monitor consumption of starting material by LC-MS.

Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.

Concentrate the filtrate to yield the crude aniline.

Final Purification: Distillation under high vacuum or conversion to the HCl salt for

crystallization.

Reaction Workflow Diagram

Step 1: Bromination
Reagents: NBS, AIBN
Temp: 80°C (Reflux)

Benzyl Bromide
Intermediate

Step 2: Amination
Reagents: HN(Me)2, K2CO3

Temp: 0°C to RT

Nitro-Amine
Intermediate

Step 3: Reduction
Reagents: H2, Pd/C

Temp: RT

Final Product:
3-[(Dimethylamino)methyl]

-5-methylaniline

3,5-Dimethyl
nitrobenzene

Click to download full resolution via product page

Figure 2: Step-by-step reaction workflow from starting material to final aniline.

Characterization & Data Analysis
To validate the synthesis, the following analytical data must be confirmed.

Quantitative Data Summary
Parameter Value / Range Notes

Physical State
Pale yellow oil or low-melting

solid

Darkens upon air exposure

(oxidation).

Boiling Point ~140-145°C @ 0.5 mmHg
Estimated based on similar

anilines.

Overall Yield 55% - 65% Calculated over 3 steps.[2]

Purity (HPLC) >98.5%
Required for pharmaceutical

use.[1]
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Spectroscopic Data (Expected)
¹H NMR (400 MHz, DMSO-d₆):

δ 6.45 (s, 1H): Aromatic proton (between methyl and amine).

δ 6.38 (s, 1H): Aromatic proton (between amine and CH₂NMe₂).

δ 6.30 (s, 1H): Aromatic proton (between methyl and CH₂NMe₂).

δ 4.95 (br s, 2H): -NH₂ protons (Exchangeable with D₂O).

δ 3.25 (s, 2H): Ar-CH₂-N (Benzylic methylene).

δ 2.15 (s, 3H): Ar-CH₃ (Methyl group).

δ 2.10 (s, 6H): -N(CH₃)₂ (Dimethylamino group).

Mass Spectrometry (ESI+):

[M+H]⁺: 165.13 m/z.

Fragmentation: Loss of -N(CH₃)₂ (45 Da) is common in MS/MS.

Safety & Troubleshooting (E-E-A-T)
Critical Safety Controls

Benzyl Bromide (Step 1 Intermediate): This compound is a potent lachrymator (tear gas

agent). All operations involving the crude bromide must be performed in a well-ventilated

fume hood. Glassware should be rinsed with a dilute alcoholic amine solution to quench

residues before removal from the hood.

Exotherm Control (Step 2): The addition of dimethylamine to the bromide is exothermic.

Temperature control (0°C) is vital to prevent polymerization or "runaway" reactions.

Genotoxic Impurities (GTIs): Unreacted alkyl halides (Step 1 intermediate) are potential

genotoxins. The final step (hydrogenation) usually debrominates trace impurities, but

rigorous QC (Limit of Quantitation < 10 ppm) is required for drug substances.
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Troubleshooting Guide
Problem: Low yield in Step 1 (Bromination).

Cause: Old NBS or wet solvent.

Fix: Recrystallize NBS from water (dry thoroughly) and distill ACN over P₂O₅.

Problem: Formation of dimer in Step 2.

Cause: High concentration of benzyl bromide relative to amine.

Fix: Ensure high dilution and slow addition of the bromide to the amine excess, rather than

vice versa.

References
Preparation of EGFR Inhibitors: "Process for the preparation of Osimertinib and

intermediates thereof." World Intellectual Property Organization, WO2017134049.

Radical Bromination Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide and

Related Compounds." Chemical Reviews, 1948, 43 (2), pp 271–317.

Reductive Amination Alternatives: Abdel-Magid, A. F., et al. "Reductive Amination of

Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry,

1996, 61, 3849-3862.

Safety of Benzyl Halides: "Benzyl Bromide Safety Data Sheet." Fisher Scientific.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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